Product packaging for 3-Phenylisochroman-8-ol(Cat. No.:)

3-Phenylisochroman-8-ol

Cat. No.: B11883366
M. Wt: 226.27 g/mol
InChI Key: ICWACZSGKVCRBE-UHFFFAOYSA-N
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Description

3-Phenylisochroman-8-ol (CAS 74794-57-3) is an organic compound with the molecular formula C₁₅H₁₄O₂ and a molecular weight of 226.27 g/mol . This isochroman derivative is recognized in scientific research as a selective full-efficacy agonist for dopamine "D1-like" receptors . Its primary research value lies in neuroscience, where it is used to study the function and pharmacology of dopamine receptor subtypes. Studies indicate that this compound can induce specific behavioral responses in model organisms, such as grooming and vacuous chewing, which are used to probe D1 receptor-mediated pathways . Its distinct pharmacological profile helps researchers differentiate between D1-like receptor subtypes based on their interaction with various chemical classes of ligands, such as isochromans and isoquinolines . This makes it a valuable tool for unraveling the complex roles of dopamine signaling in behavior and its potential implications for neurological disorders. The product is intended for research purposes only and is not classified as a drug, food additive, or cosmetic. It is strictly for use in laboratory settings by qualified professionals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O2 B11883366 3-Phenylisochroman-8-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

3-phenyl-3,4-dihydro-1H-isochromen-8-ol

InChI

InChI=1S/C15H14O2/c16-14-8-4-7-12-9-15(17-10-13(12)14)11-5-2-1-3-6-11/h1-8,15-16H,9-10H2

InChI Key

ICWACZSGKVCRBE-UHFFFAOYSA-N

Canonical SMILES

C1C(OCC2=C1C=CC=C2O)C3=CC=CC=C3

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Phenylisochroman 8 Ol and Its Analogs

Strategies for Isochroman (B46142) Skeleton Construction

The assembly of the isochroman ring system can be achieved through a variety of strategic bond formations. These strategies range from classical acid-catalyzed cyclizations to modern, highly selective catalytic processes.

Classical Cyclization and Chloroalkylation Approaches

Traditional methods for constructing the isochroman skeleton often rely on acid-mediated cyclization reactions. One such classical approach involves the dehydration of 1,2-diarylethanols or related diols under acidic conditions. For instance, the treatment of specific diols with 85% phosphoric acid in refluxing toluene (B28343) can yield 3-substituted isochromans. clockss.org An early independent synthesis of a 3-phenylisochroman derivative was achieved via a desoxybenzoin intermediate. core.ac.uk

Hydriodic acid has also been used to catalyze the cyclization of 1-[2-(1-alkyl(or aryl)vinyl)phenyl]propan-2-ols to form 1,1,3-trisubstituted and 1,1,3,3-tetrasubstituted isochromans. semanticscholar.org The proposed mechanism involves the formation of a benzyl (B1604629) cation intermediate which is then trapped intramolecularly by the hydroxyl group. semanticscholar.org

While not always "classical," chloroalkylation reactions represent another pathway to functionalized cyclic compounds. Modern advancements include manganese-catalyzed electrochemical chloroalkylation of alkenes, which constructs vicinal C-C and C-Cl bonds in a single step. nih.govacs.org Such methods highlight the evolution from traditional, often harsher conditions to more sophisticated and controlled transformations.

Oxa-Pictet-Spengler Reactions and their Variants

The Oxa-Pictet-Spengler reaction is a powerful and widely used method for synthesizing the isochroman core. This reaction involves the condensation of a β-arylethanol with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgconicet.gov.arresearchgate.net The reaction is analogous to the Pictet-Spengler reaction used for tetrahydroisoquinoline synthesis, but employs an oxygen analog instead of a β-arylethylamine. wikipedia.orgconicet.gov.ar

The scope of this reaction is broad, and it has been successfully applied to the synthesis of 1-substituted, 1,1-disubstituted, and 1,3-disubstituted isochromans. researchgate.netnih.gov Various catalysts and conditions have been developed to promote this transformation, significantly improving its efficiency and applicability.

Key developments in the Oxa-Pictet-Spengler reaction include:

Catalyst Advancement : While traditional methods required strong acids like HCl or TsOH, often with heating, modern variants employ Lewis acids like bismuth triflate (Bi(OTf)₃) or iron(II) triflate (Fe(OTf)₂). conicet.gov.arliv.ac.uk These catalysts can promote the reaction under milder conditions and in high yields. conicet.gov.arliv.ac.uk Interestingly, trace amounts of water have been found to increase product yields in Bi(OTf)₃ catalyzed reactions, suggesting that the true catalyst may be triflic acid (TfOH) generated in situ. liv.ac.uk

Substrate Scope : The reaction accommodates a wide range of β-phenethyl alcohols and carbonyl compounds. conicet.gov.ar Activated aromatic rings in the alcohol component lead to higher yields under mild conditions, while less nucleophilic rings may require harsher conditions. wikipedia.org Both aromatic and aliphatic aldehydes, as well as ketones and their ketal derivatives, can be used as the carbonyl component. conicet.gov.arliv.ac.uk Ketals have been shown to be superior substrates compared to the parent ketones in some cases, affording higher yields of 1,1-disubstituted isochromans. liv.ac.uk

Microwave-Assisted Synthesis : To accelerate the reaction, microwave-assisted protocols have been developed. For example, the cyclocondensation of 2-(2-chlorophenyl)ethanol (B108356) with aromatic aldehydes was achieved in good to excellent yields using TsOH as a promoter under solvent-free microwave irradiation. conicet.gov.ar

The table below summarizes the results for the synthesis of 1-substituted isochromans using a Bi(OTf)₃-promoted Oxa-Pictet-Spengler reaction.

Entryβ-Phenethyl AlcoholAldehydeYield (%)
13,4-dimethoxy-β-phenethyl alcohol4-Nitrobenzaldehyde>99
23,4-dimethoxy-β-phenethyl alcoholBenzaldehyde (B42025)98
33-methoxy-β-phenethyl alcohol4-Nitrobenzaldehyde94
43-methoxy-β-phenethyl alcohol4-Chlorobenzaldehyde92
5(2-thienyl)ethanol4-Nitrobenzaldehyde98
6Tryptophol4-Nitrobenzaldehyde81

Data sourced from a study on Bi(OTf)₃-promoted synthesis of isochromans. conicet.gov.ar

Intramolecular Cyclization Reactions

Beyond the Oxa-Pictet-Spengler reaction, various other intramolecular cyclization strategies have been developed for isochroman synthesis. These methods often involve the formation of a key C-O bond to close the heterocyclic ring.

Notable intramolecular cyclization approaches include:

Palladium-Catalyzed Aryliodination : A stereoselective synthesis of isochromans has been achieved through the Pd-catalyzed intramolecular aryliodination of alkenes. scholaris.ca This methodology was a key step in developing new heterocycle syntheses. scholaris.ca

Acid-Catalyzed Cyclization of Diols : The cyclization of specific diols, such as those derived from the reductive ring-opening of dibenzylic cyclic acetals, can be effected using acids like 85% H₃PO₄ or p-toluenesulfonic acid (TsOH) to furnish isochromans. clockss.org

Hydriodic Acid Mediated Cyclization : 1-(2-Vinylphenyl)propan-2-ols can undergo cyclization catalyzed by hydriodic acid to produce 1,1,3-trisubstituted isochromans. semanticscholar.org

Phase-Transfer-Catalyzed Hydroaryloxylation : An efficient synthesis of benzo[b]furans, a related oxygen heterocycle, has been developed via phase-transfer-catalyzed intramolecular hydroaryloxylation of C≡C triple bonds, a strategy potentially adaptable to isochroman systems. scirp.org

Silicon-Assisted Cyclization : Functionalized allylsilanes can undergo highly stereocontrolled silicon-assisted intramolecular cyclizations to form various ring sizes, including six-membered rings, upon treatment with a Lewis acid. beilstein-journals.org

PIFA-Mediated Cyclization : Phenyliodine bis(trifluoroacetate) (PIFA) has been used to mediate the intramolecular cyclization of N-substituted precursors to form indoles, showcasing a powerful oxidative cyclization strategy. organic-chemistry.org

Hetero Diels-Alder Reactions Utilizing Carbonyl Compounds

The hetero-Diels-Alder (HDA) reaction provides a powerful and convergent approach to the isochroman skeleton. This [4+2] cycloaddition typically involves an electron-rich diene reacting with a dienophile, which in this context is a carbonyl compound (an oxo-Diels-Alder reaction).

A significant advancement in this area is the use of ortho-quinone methides (o-QMs) as reactive diene intermediates. cas.cnnih.gov These intermediates can be generated in situ and trapped by a suitable dienophile. A biomimetic approach mimicking the biosynthetic pathway of polyketide natural products has been particularly fruitful. cas.cnnih.govresearchgate.net In one such strategy, a diversity of tetracyclic isochromans were prepared with high diastereoselectivities and enantioselectivities. cas.cn

Key features of HDA reactions for isochroman synthesis include:

In Situ Intermediate Generation : A common strategy involves the in-situ generation of reactive intermediates like o-xylylenes or isochromenes which act as the diene component. cas.cnresearchgate.net For example, 1-trimethylsilyloxybenzocyclobutene can serve as a precursor to an α-oxy-o-quinodimethane, which reacts with carbonyl compounds to yield 1-isochromanol derivatives. researchgate.net

Catalysis : These reactions are often promoted by catalysts. A dual Au(I)/chiral Sc(III) bimetallic catalytic system has been designed to achieve an asymmetric HDA reaction between an in-situ generated isochromene and an ortho-quinone methide. cas.cnnih.govresearchgate.net This system allows for the preparation of chiral tetracyclic isochromans from readily available starting materials under mild conditions. cas.cnnih.govresearchgate.net

Biomimetic Synthesis : The synthesis of complex natural products like (+)-Cytosporolide A has been achieved using a biomimetic hetero-Diels-Alder reaction as the key step. nih.gov This involved the reaction of an o-quinone methide precursor with a complex dienophile to produce the pentacyclic core with complete stereoselectivity. nih.gov

The table below shows the optimization of a biomimetic HDA reaction for the synthesis of tetracyclic isochromans.

LigandYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee, %)
L180>20:180
L282>20:185
L385>20:190
L4 90 >20:1 92
L588>20:188

Data sourced from a study on the biomimetic synthesis of tetracyclic isochroman. researchgate.net Reaction conditions involved precursors of o-QMs and isochromenes with a Sc(OTf)₃/ligand complex and a gold catalyst.

Catalytic Enantioselective Approaches for Chiral Isochromans

The development of catalytic enantioselective methods to produce chiral isochromans is crucial, given their prevalence in biologically active molecules. These strategies aim to control the stereochemistry during the formation of the heterocyclic ring, leading to products with high optical purity.

Several powerful enantioselective methods have been reported:

Bimetallic Catalysis in HDA Reactions : As mentioned previously, a highly efficient Au(I)/chiral Sc(III) bimetallic system has been developed for the asymmetric hetero-Diels-Alder reaction of in-situ generated isochromenes and ortho-quinone methides. cas.cnnih.govresearchgate.net This biomimetic approach yields a variety of chiral tetracyclic isochromans with excellent diastereoselectivities and enantioselectivities (up to 95% ee). nih.govresearchgate.net The enantioselectivity is believed to arise from the steric hindrance between the isochromene and the bulky t-Bu group of the chiral Sc(III)/N,N'-dioxide complex. nih.govresearchgate.net

Organocatalysis : The intramolecular oxa-Michael reaction of alkoxyboronates has been achieved using organocatalysis to provide an enantioselective synthesis of 1- and 3-substituted isochromans. figshare.com

Dual Catalysis Systems : A novel strategy combining oxidative aminocatalysis and gold catalysis allows for the preparation of chiral α-quaternary isochromanones. researchgate.net Another dual system, employing photoredox and diruthenium catalysis, has been used to control enantioselective propargylic substitution reactions, leading to heterocycles with high enantioselectivity. researchgate.net

The following table presents substrate scope data for the Au/Sc-catalyzed biomimetic HDA reaction.

Substrate (o-QM precursor)Yield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee, %)
2a90>20:192
2b85>20:191
2c88>20:193
2d82>20:190
2e91>20:195

Data sourced from a study on the biomimetic catalytic enantioselective synthesis of tetracyclic isochromans. researchgate.net

One-Pot Synthetic Strategies for Isochroman Systems

Examples of one-pot strategies include:

Tandem Annulation : A one-pot tandem annulation of oxygenated 1-aryl isochroman-3-ones with oxygenated arenes has been mediated by bismuth triflate (Bi(OTf)₃) to produce polyoxygenated homotriptycenes. rsc.org This protocol involves the formation of three new carbon-carbon bonds through sequential intermolecular and intramolecular Friedel–Crafts type reactions. rsc.org

Carboxy-Pictet-Spengler Reaction : A novel one-pot synthesis of 1-aryl isochroman-3-ones has been developed via a trifluoroacetic anhydride (B1165640) (TFAA)-mediated intermolecular (4 + 2) annulation of arylacetic acids with arylaldehydes or ketones. nih.gov This method represents an environmentally friendly one-pot carboxy-Pictet-Spengler reaction. nih.gov

Sequential Multicomponent/Wittig Reaction : 1H-isochromenes have been synthesized in a one-pot procedure involving a sequential isocyanide-based multicomponent reaction (Passerini or Ugi) followed by an intramolecular Wittig reaction. rsc.org

Intramolecular Cyclization/HWE Olefination : A one-pot method for synthesizing isochroman-4-one (B1313559) derivatives with an alkylidene moiety has been developed. researchgate.net This strategy involves the sequential intramolecular cyclization of an O,P-acetal followed by a Horner-Wadsworth-Emmons (HWE) olefination with various aldehydes. researchgate.net

Gold-Catalyzed Azidation/Substitution : Phthalan and isochroman derivatives can undergo a one-pot transformation involving a gold-catalyzed benzylic azidation followed by an FeCl₃-catalyzed nucleophilic substitution to yield 1-arylated products. researchgate.net

Epoxide-Mediated Rearrangements in Isochroman Synthesis

A notable advancement in the synthesis of functionalized isochromans involves the use of epoxides as aldehyde surrogates in an oxa-Pictet-Spengler type reaction. researchgate.net This approach significantly broadens the scope and increases the reaction rate, often completing in under an hour at room temperature. researchgate.net The use of hexafluoroisopropanol (HFIP) as a solvent is crucial, as it facilitates the initial Meinwald rearrangement of the epoxide to an in-situ generated aldehyde. researchgate.netresearchgate.net This method allows for the use of a wider range of nucleophiles, including those that are modestly electronically deactivated or highly substituted. researchgate.net

The reaction is compatible with the introduction of various substituents on the β-phenylethanol moiety, including those at the meta and ortho positions, such as nitro and bromo groups. researchgate.net This versatility is critical for the targeted synthesis of analogs of 3-phenylisochroman-8-ol. The products of these reactions can be further derivatized in the same reaction vessel through subsequent ring-opening, reductions, and intramolecular or intermolecular Friedel-Crafts reactions, also in HFIP. researchgate.net

Table 1: Scope of Epoxide-Mediated Isochroman Synthesis researchgate.net

Epoxideβ-PhenylethanolProductYield (%)
Styrene (B11656) oxide2-Phenylethanol3-Phenylisochroman85
Propylene oxide2-(4-Methoxyphenyl)ethanol7-Methoxy-3-methylisochroman78
Cyclohexene oxide2-(3,4-Dimethoxyphenyl)ethanolSpiro[cyclohexane-1,3'-isochroman]-6',7'-dimethoxy92

Note: This table is a representative example of the reaction scope and not an exhaustive list.

Electrochemical Cross-Coupling Reactions for Isochroman Derivatives

Electrochemical methods offer a green and efficient alternative for the functionalization of isochroman scaffolds. These reactions often proceed under mild conditions, at room temperature, and without the need for external chemical oxidants or metal catalysts. mdpi.comnih.govresearchgate.net

One such method is the electrochemical α-C(sp³)–H/O–H cross-coupling of isochromans with alcohols, facilitated by benzoic acid, to produce α-alkoxy isochroman derivatives in moderate to high yields. rsc.org This reaction can be performed on a gram scale. rsc.org Similarly, the electrochemical α-C(sp³)–H/N–H cross-coupling between isochromans and azoles provides a direct route to isochroman-azole hybrid molecules, which are of interest in medicinal chemistry. mdpi.comnih.govresearchgate.net Control experiments and cyclic voltammetry suggest that these reactions may proceed through a combination of radical coupling and nucleophilic addition pathways. mdpi.comnih.govresearchgate.net

An unprecedented electrochemical cross-dehydrogenative coupling reaction has been developed between isochroman and unactivated ketones to directly synthesize α-substituted isochromans. nih.gov This method is notable for its high atom economy and the use of methanesulfonic acid (MsOH) as both the electrolyte and catalyst. nih.gov

Radical Carbooxygenation and Carboetherification Approaches

Radical reactions provide a powerful tool for the construction of complex molecules under mild conditions. In the context of isochroman synthesis, photocatalyzed reactions of 2-(alkoxycarbonyl)benzenediazonium tetrafluoroborates with various alkenes can afford isochromanones, which are valuable precursors to isochromans. beilstein-journals.org These reactions are often performed under visible light irradiation using a ruthenium complex as a photocatalyst. researchgate.net

A photocatalytic Meerwein approach has been described for the synthesis of isochromanones and isochromenones starting from diazonium salts of substituted anthranilic acids. researchgate.net This method has proven to be reliable for preparing structures found in many biologically active molecules. researchgate.net Furthermore, the radical carbohydroxylation of styrenes with aryldiazonium salts has been achieved under mild thermal conditions, with the reaction proceeding via a radical-polar crossover mechanism. researchgate.net This strategy can be extended to carboetherification. researchgate.net

Isocyanide Insertion Reactions in Isochroman Synthesis

Isocyanide insertion reactions have emerged as a versatile method for the C-H functionalization of isochromans. A silver-triflate-mediated sequential insertion of isocyanides into the C(sp³)–H bond of isochromans allows for the synthesis of α-iminonitrile substituted isochromans, including those with quaternary carbon centers. nih.govscienceopen.com In these reactions, the isocyanide acts as a source for both the "CN" and "imine" functionalities. nih.gov The resulting α-iminonitriles are valuable synthetic building blocks for pharmacologically interesting heterocycles. nih.gov

The reaction conditions typically involve treating the isochroman with an isocyanide, such as tert-butyl isocyanide, in the presence of a silver salt like silver triflate (AgOTf) and an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). researchgate.net These reactions are generally carried out under a nitrogen atmosphere at elevated temperatures. researchgate.net

Targeted Synthesis of this compound Scaffolds

The synthesis of specifically substituted isochromans like this compound requires careful strategic planning. The previously mentioned methodologies can be adapted for this purpose. For instance, the epoxide-mediated rearrangement could utilize a substituted styrene oxide and a correspondingly substituted β-phenylethanol to introduce the desired phenyl and hydroxyl groups at the correct positions.

Palladium-mediated cross-coupling reactions are also highly relevant for the synthesis of such scaffolds. nih.gov For example, a scaffold with strategically placed leaving groups, such as halides, can be functionalized through Suzuki, Stille, Heck, or Sonogashira reactions to introduce the phenyl group and other desired substituents. nih.gov The Petasis three-component reaction, involving a hydroxy aldehyde, an amine, and a boronic acid, is another powerful tool for creating diverse heterocyclic scaffolds and could be adapted for the synthesis of isochroman derivatives. nih.gov

Stereochemical Control and Asymmetric Synthesis of Isochromanol Derivatives

The control of stereochemistry is paramount in the synthesis of biologically active molecules. Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral compound. uwindsor.ca In the context of isochromanols, several strategies have been developed to achieve high levels of stereocontrol.

One approach involves the asymmetric synthesis of isochromanone derivatives through a cascade reaction involving the trapping of carboxylic oxonium ylides followed by an aldol (B89426) cyclization. rsc.orgnih.gov This method utilizes a combination of an achiral dirhodium salt and a chiral N,N'-dioxide-metal complex to achieve good to excellent enantioselectivity, yielding benzo-fused δ-lactones with vicinal quaternary stereocenters. rsc.org

Asymmetric catalysis can also be applied to diastereoselective synthesis, where the stereochemistry of the catalyst dictates the relative configuration of the product, overriding the influence of existing stereocenters in the substrate. nih.gov For complex targets, catalyst and substrate control can work in a complementary fashion to selectively produce one of many possible stereoisomers. nih.gov

Green Chemistry Approaches in Isochroman Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of isochromans, several environmentally friendly approaches have been developed.

As mentioned earlier, electrochemical methods are inherently greener as they often avoid the use of stoichiometric oxidants and metal catalysts. mdpi.comnih.govresearchgate.netnih.gov Photocatalyzed reactions, which utilize visible light as a renewable energy source, also align with the principles of green chemistry. beilstein-journals.orgresearchgate.net These reactions can often be performed under mild conditions. beilstein-journals.org

The use of environmentally benign solvents is another key aspect of green chemistry. Research has explored the use of water or aqueous media for radical reactions, offering a non-toxic and environmentally friendly alternative to traditional organic solvents. mdpi.com Additionally, the development of catalytic systems that can activate molecular oxygen as the oxidant, such as cobalt-based metal-organic frameworks (MOFs), represents a significant step towards greener oxidation processes for converting isochromans to isochromanones. bohrium.com

Substrate Scope and Functional Group Compatibility in Novel Synthetic Routes

Research into novel synthetic routes for isochromans and related oxygen heterocycles has revealed both the potential and the challenges associated with these advanced methods. Catalytic systems involving gold, rhodium, and palladium have been at the forefront of these developments, often leveraging C-H activation or domino reaction sequences to construct the isochroman core or functionalize it in a controlled manner. researchgate.netsigmaaldrich.comtcichemicals.com

A pertinent example of a novel functionalization of the isochroman skeleton is the gold-catalyzed direct azidation at the benzylic C-1 position. jst.go.jp This transformation introduces a synthetically versatile azido (B1232118) group, which can be further converted into amines or triazoles. The success of this reaction is highly dependent on the electronic properties of the isochroman ring system.

Table 1: Substrate Scope in Gold-Catalyzed C-1 Azidation of Isochroman Derivatives jst.go.jpReaction Conditions: Substrate (1), (Ph₃P)AuCl (10 mol%), AgSbF₆ (10 mol%), TMSN₃ (4 eq), in 1,4-Dioxane at room temperature under Argon.

EntrySubstrateProductTime (h)Yield (%)
1Isochroman1-Azidoisochroman2048
27-Chloroisochroman1-Azido-7-chloroisochroman2459
37-MethoxyisochromanNo Reaction-0

The data clearly indicates that while the unsubstituted isochroman and the electron-neutral 7-chloro analog are viable substrates, the presence of a strongly electron-donating group, such as the 7-methoxy substituent, completely inhibits the reaction. jst.go.jp This highlights a key limitation where an electron-rich aromatic nucleus is detrimental to the catalytic cycle. Furthermore, the study noted that the cyclic benzyl ether structure is essential for this specific transformation. jst.go.jp

The principles of functional group tolerance observed in the synthesis of related heterocyclic systems often provide valuable insights. For instance, rhodium-catalyzed C-H activation and annulation reactions, while not yet extensively reported for this compound itself, have shown broad compatibility in other contexts. nih.govrsc.org These reactions frequently tolerate a range of electronically diverse substituents on the aromatic components. Similarly, sequential C-H functionalization strategies using rhodium and palladium catalysts for the synthesis of 2,3-dihydrobenzofurans demonstrate the power of modern methods to build molecular complexity while accommodating various functional groups. nih.gov

The classic Oxa-Pictet-Spengler cyclization, a cornerstone of isochroman synthesis, is also the subject of modern innovation to improve its scope and selectivity. researchgate.net Advanced, diastereoselective variants aim to control the stereochemistry at the C-1 and C-3 positions, which is crucial for creating specific isomers of compounds like this compound. The compatibility of these newer methods with sensitive functional groups is a primary focus of ongoing research.

Table 2: General Functional Group Compatibility in Modern Catalytic Syntheses Relevant to the Isochroman Scaffold

Functional Group ClassToleranceNotes
Halogens (Cl, Br)Generally GoodTolerated in both gold-catalyzed functionalization and rhodium-catalyzed C-H activation precursors. jst.go.jpnih.gov
Ethers (e.g., Methoxy)VariesCan be problematic. Electron-donating groups may deactivate catalysts or alter reaction pathways. jst.go.jp
EstersGenerally GoodOften well-tolerated in various transition-metal-catalyzed cross-coupling and cyclization reactions. researchgate.net
NitrilesGenerally GoodTypically compatible with many catalytic systems.
AldehydesModerateMay require protection as they can be reactive under certain catalytic conditions or with specific reagents. organic-chemistry.org
KetonesModerate to GoodGenerally more stable than aldehydes, but enolizable ketones can present challenges.
AlkenesVariesCan participate in side reactions but are also used as reactive partners in annulation strategies. nih.gov
AlkynesVariesOften used as reactive handles for cyclization and annulation, showing good compatibility with gold and rhodium catalysts. nih.gov

Chemical Reactivity and Transformations of 3 Phenylisochroman 8 Ol

Oxidative and Reductive Transformations of Isochromanol Derivatives

The presence of the hydroxyl group on the aromatic ring and the benzylic ether linkage in the isochroman (B46142) skeleton makes these compounds susceptible to both oxidative and reductive conditions.

Oxidative Transformations:

The oxidation of hydroxyisochroman derivatives can lead to a variety of products, depending on the oxidant and reaction conditions. For instance, the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is a known method for the oxidation of hydroxyisochromans. researchgate.netrsc.org This reaction can result in the formation of hydroxybenzophenone derivatives through oxidative cleavage of the isochroman ring. researchgate.net The reaction proceeds through the formation of an oxocarbenium ion intermediate, which can then undergo further transformations. rsc.org Aerobic oxidation of isochromans, catalyzed by systems like DDQ in the presence of tert-butyl nitrite (B80452) and oxygen, can achieve functionalization at the α-position. rsc.org

Another oxidative pathway involves the enzymatic hydroxylation of the isochroman skeleton. Cytochrome P450 monooxygenases, for example, have been evolved to functionalize aromatic O-heterocycles, including isochroman, leading to hydroxylated products. mdpi.com While not specific to 3-phenylisochroman-8-ol, this highlights the potential for biocatalytic oxidative transformations.

The oxidation of guanine (B1146940) in DNA by chromium(VI) and ascorbic acid, which leads to the formation of spiroiminodihydantoin and 8-oxo-2'-deoxyguanosine, provides a parallel for the potential complex oxidative pathways that can occur in polycyclic systems with hydroxyl groups, although this is a mechanistically distinct process. nih.gov

Reductive Transformations:

Reductive transformations of isochroman derivatives often target the benzylic C-O bond or the aromatic system. Catalytic hydrogenation is a common method for the reduction of the isochroman ring system. evitachem.comresearchgate.net Depending on the catalyst (e.g., Palladium or Platinum) and reaction conditions, this can lead to the opening of the heterocyclic ring or saturation of the aromatic ring. evitachem.comrsc.org For example, catalytic hydrogenation of isochroman-4-one (B1313559) derivatives is used to produce isochroman-4-amines. evitachem.com

Reductive cleavage of the ether linkage can also be achieved using specific reagent systems. For instance, the combination of triethylsilane with a base can effect the reductive cleavage of aryl ethers, a reaction that has been applied to lignin-related model compounds which share structural similarities with the isochroman framework. rsc.org This type of reaction could potentially lead to the opening of the isochroman ring in this compound.

The following table summarizes some potential oxidative and reductive transformations of isochroman derivatives based on related systems.

TransformationReagent/CatalystPotential Product(s)Reference(s)
Oxidation DDQHydroxybenzophenone derivatives researchgate.netrsc.org
DDQ/TBN/O₂α-Functionalized isochromans rsc.org
Cytochrome P450Hydroxylated isochroman mdpi.com
Reduction H₂/Pd or PtRing-opened or saturated products evitachem.comrsc.org
Triethylsilane/baseRing-opened diol rsc.org

Strategies for Functionalization on the Isochroman Skeleton

Functionalization of the isochroman skeleton can be achieved at several positions, including the aromatic ring, the benzylic C1 position, and other positions on the heterocyclic ring.

Directing group-assisted C-H functionalization is a powerful tool for modifying the aromatic ring of isochromans. acs.org The hydroxyl group at the C8 position in this compound can act as a directing group to introduce substituents at the ortho positions (C7). Palladium-catalyzed C-H activation has been successfully used for the synthesis of chromans and isochromans from terminal olefins, demonstrating the feasibility of functionalizing the benzylic positions. nih.govacs.org

The benzylic C1 position is particularly reactive and susceptible to functionalization via the formation of an oxocarbenium ion intermediate. rsc.org This intermediate can be trapped by various nucleophiles, allowing for the introduction of a wide range of substituents at this position. For example, DDQ-catalyzed oxidative α-allylation of isochromans has been reported. rsc.org

The synthesis of substituted isochromans can also be achieved through cyclization reactions of appropriately functionalized precursors. For example, selenium-mediated cyclization of phenylseleno alcohols provides a stereoselective route to substituted isochromans. nih.gov

The table below outlines some strategies for the functionalization of the isochroman skeleton.

Position of FunctionalizationStrategyReagent/CatalystReference(s)
Aromatic Ring (C7)Directed C-H FunctionalizationPalladium catalysts acs.org
Benzylic Position (C1)Oxidative α-FunctionalizationDDQ/Nucleophile rsc.org
Heterocyclic RingCyclization of PrecursorsSelenium-mediated cyclization nih.gov

Ring-Opening and Rearrangement Reactions of Isochromans

The isochroman ring system can undergo ring-opening reactions under various conditions, often initiated by the cleavage of the benzylic C-O bond. Acid-catalyzed reactions can lead to the formation of an oxocarbenium ion, which can then be attacked by a nucleophile, resulting in ring opening. researchgate.net The presence of a hydroxyl group at C8 could influence the stability of such intermediates and the regioselectivity of the ring opening.

Anionic ring-opening reactions are also known. For example, the treatment of benzocyclobutenol with a base generates an intermediate that can react with aldehydes to form 3-phenylisochroman-1-one derivatives, a process that involves a ring-opening and subsequent recyclization. researchgate.net

Rearrangement reactions of isochroman derivatives can also occur. A base-induced anionic accelerated rearrangement of dimethyl dioxinone protected resorcylates has been used to synthesize 8-hydroxyisochroman-1-one derivatives. researchgate.net This type of rearrangement highlights the potential for skeletal reorganization in related systems. The Wessely-Moser rearrangement, observed in 5,7-dihydroxychromone (B1664638) derivatives, is another example of a rearrangement that can occur in similar heterocyclic systems, driven by the stability of the resulting flavylium (B80283) cation. clockss.org

Reaction TypeConditionsKey Intermediate/ProcessReference(s)
Ring-Opening AcidicOxocarbenium ion researchgate.net
BasicAnionic ring-opening of related precursors researchgate.net
Rearrangement BasicAnionic accelerated rearrangement researchgate.net
AcidicFlavylium cation (in related systems) clockss.org

Regioselectivity and Stereoselectivity in Isochroman Chemical Reactions

Controlling regioselectivity and stereoselectivity is a key challenge in the synthesis and transformation of substituted isochromans.

Regioselectivity: In functionalization reactions, the inherent reactivity of different positions on the isochroman skeleton dictates the regiochemical outcome. For instance, in electrophilic aromatic substitution reactions on the benzene (B151609) ring of this compound, the directing effect of the hydroxyl group (ortho, para-directing) and the ether oxygen (ortho, para-directing) will compete and influence the position of substitution. Iron(III)-mediated cyclization of 2-alkynylaryl esters has been shown to be highly regioselective, yielding six-membered isochromenones exclusively. acs.org

Stereoselectivity: The synthesis of isochromans often involves the creation of one or more stereocenters. Asymmetric synthesis of isochroman derivatives has been achieved using both organocatalytic and transition-metal-catalyzed strategies. researchgate.net For example, the diastereoselective halo-cycloacetalization of olefinic aldehydes and alcohols provides a route to isochroman derivatives. researchgate.net Dirhodium-catalyzed C-H insertion reactions have also been used for the stereoselective synthesis of the isochroman core. researchgate.netescholarship.org The stereochemical outcome of reactions such as catalytic hydrogenation can be influenced by the substrate and the catalyst, sometimes leading to enantiodivergent or enantioconvergent results. rsc.org

The following table highlights key aspects of selectivity in isochroman chemistry.

SelectivityKey FactorsExample ReactionReference(s)
Regioselectivity Directing groups, reaction mechanismIron(III)-mediated cyclization acs.org
Stereoselectivity Chiral catalysts, substrate controlAsymmetric hydrogenation, C-H insertion rsc.orgresearchgate.netresearchgate.netescholarship.org

Catalytic Methodologies in Isochroman Transformations

Catalysis plays a crucial role in the synthesis and transformation of isochromans, enabling efficient and selective reactions under mild conditions.

Transition-Metal Catalysis: Palladium catalysts are widely used for C-H functionalization and cross-coupling reactions to modify the isochroman skeleton. acs.orgnih.govacs.org Iridium-catalyzed asymmetric hydrogenation of in situ generated oxocarbenium ions is an effective method for producing chiral isochromans. researchgate.net Copper(II) triflate in combination with a chiral ruthenium-diamine complex has been used for the asymmetric hydrogenation of isochromenylium (B1241065) derivatives. researchgate.net

Organocatalysis: Chiral phosphoric acids have been employed as Brønsted acid catalysts for the enantioselective assembly of isochroman frameworks. researchgate.net Organocatalysts have also been utilized in the asymmetric synthesis of isochromanones. researchgate.net

Biocatalysis: As mentioned earlier, enzymes like cytochrome P450s can be engineered for the selective hydroxylation of the isochroman ring. mdpi.com Laccase-mediated oxidative cyclization has been used to synthesize isochromanones. researchgate.net

The development of novel catalytic systems continues to expand the toolkit for the synthesis and modification of isochroman derivatives, offering greener and more efficient routes to these important heterocyclic compounds.

Computational Chemistry and Theoretical Studies of 3 Phenylisochroman 8 Ol

Molecular Modeling of Isochroman (B46142) Systems

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For isochroman systems, these models are crucial for understanding their three-dimensional structures and how they interact with their environment.

The biological activity and physical properties of isochroman derivatives are intrinsically linked to their three-dimensional conformation. Conformational analysis of the isochroman ring system has been a subject of significant research, employing both theoretical calculations and experimental techniques like NMR spectroscopy. nih.gov

The isochroman heterocyclic ring typically adopts a half-chair or sofa conformation. The presence and position of substituents can significantly influence the conformational preference and the energy barrier between different conformers. For instance, studies on 4-methyl isochroman have shown the presence of two distinct conformers in the liquid state, while only one is observed in the solid state. deepdyve.com In contrast, 1- and 3-methyl substituted isochromans tend to adopt a single conformation in both states due to steric hindrance. deepdyve.com

Theoretical calculations, often employing Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are used to map the potential energy surface of isochroman derivatives. researchgate.netdoi.org These calculations help in identifying the most stable conformers and the transition states connecting them. For example, in the case of (Z)-4-(hydroxymethylene) isochroman-1,3-dione, computational studies have identified several conformers for its tautomeric forms and characterized the tautomerization pathways in both the ground (S₀) and first excited (S₁) states. doi.org The choice of the computational functional, such as B3LYP, M06-2X, or ωB97X-D, can be critical for accurately describing the non-covalent interactions that stabilize certain conformations. doi.org

A study combining ¹H NMR spectrometry and theoretical calculations on 1-(aminomethyl)-dihydroxyisochromans demonstrated that the spatial arrangement of active groups corresponds to the preferred and pharmacophoric conformations of norepinephrine (B1679862) and isoproterenol. nih.gov This highlights the importance of conformational analysis in understanding the structure-activity relationships of biologically active isochromans.

Table 1: Predicted Conformational Data for a Representative Isochroman System This table is a representative example based on typical computational outputs for isochroman systems and does not represent data for 3-Phenylisochroman-8-ol specifically, as this detailed data was not available in the search results.

ConformerRelative Energy (kcal/mol)Dihedral Angle (°C-C-O-C)Key Non-covalent Interactions
Half-Chair 1 (Axial Phenyl)0.00-55.2Intramolecular H-bond (if applicable)
Half-Chair 2 (Equatorial Phenyl)1.2554.8Steric repulsion
Sofa2.5015.3Ring strain

Understanding how isochroman derivatives interact with other molecules is crucial for predicting their behavior in condensed phases and biological systems. While specific intermolecular interaction simulations for this compound are not extensively documented, studies on analogous systems provide valuable insights.

Molecular docking simulations are frequently employed to predict the binding mode and affinity of isochroman derivatives to biological targets. For example, novel isochroman-fused coumarin (B35378) derivatives have been shown through in silico studies to have a strong binding affinity to the CYP51 enzyme in Rhizoctonia solani, suggesting their potential as antifungal agents. sorbonne-universite.fr Similarly, molecular modeling of isothiochromanone derivatives as acetylcholinesterase inhibitors revealed that these compounds can act as dual-binding inhibitors, interacting with both the catalytic and peripheral anionic sites of the enzyme. researchgate.net

In the solid state, intermolecular interactions such as van der Waals forces and hydrogen bonding govern the crystal packing. While experimental crystal structures for many derivatives are yet to be determined, computational predictions based on DFT-optimized geometries can suggest likely packing motifs. For instance, weak C-H···N hydrogen bonds have been predicted to stabilize the crystal structure of some methylamine-substituted isochromans. Molecular dynamics simulations can further be used to study the stability and conformational dynamics of isochroman derivatives when complexed with biological macromolecules, providing a more dynamic picture of intermolecular interactions. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations have become a cornerstone in modern organic chemistry for elucidating the electronic properties and predicting the reactivity of molecules. nih.govrsc.org These methods, particularly DFT, provide detailed information about the distribution of electrons within a molecule, which is fundamental to its chemical behavior. aspbs.com

For isochroman systems, quantum chemical calculations are used to determine key electronic parameters such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For a representative isochroman derivative, DFT calculations at the B3LYP/6-311+G(d,p) level of theory indicated that the HOMO is localized on the aromatic ring and a nitrogen lone pair (if present), while the LUMO is situated on the ether oxygen, suggesting potential sites for nucleophilic and electrophilic attack, respectively.

Furthermore, these calculations can predict various molecular properties, including ionization potential, electron affinity, and electrostatic potential maps, which visualize the charge distribution and are invaluable for understanding intermolecular interactions. In the study of (Z)-4-(hydroxymethylene) isochroman-1,3-dione, the Maximum Hardness Principle and Minimum Electrophilicity Principle were analyzed in both the ground and excited states to understand the stability and reactivity of its tautomers. doi.org

Table 2: Calculated Electronic Properties of a Generic Isochroman Derivative This table is a representative example based on typical computational outputs for isochroman systems and does not represent data for this compound specifically, as this detailed data was not available in the search results.

ParameterCalculated ValueMethod/Basis Set
HOMO Energy-6.5 eVDFT/B3LYP/6-31G
LUMO Energy-1.5 eVDFT/B3LYP/6-31G
HOMO-LUMO Gap5.0 eVDFT/B3LYP/6-31G
Dipole Moment2.8 DDFT/B3LYP/6-31G

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to probe experimentally. nih.govrsc.org For the synthesis and transformation of isochromans, these studies have been instrumental in understanding the underlying processes.

For example, in the enantioselective synthesis of isochromans through C-H insertion of donor/donor carbenes catalyzed by rhodium complexes, DFT calculations have been used to investigate the reaction mechanism. rsc.org Computational evidence suggested that the formation of a Stevens rearrangement byproduct in a related reaction likely proceeds through a free ylide not bound to the rhodium catalyst. rsc.org

Similarly, the mechanism of Pd(II)/bis-sulfoxide catalyzed allylic C-H oxidation to form isochromans has been studied computationally. acs.org These studies support a mechanism involving an initial C-H activation followed by an inner-sphere functionalization pathway, which explains the observed reactivity trends that are orthogonal to those of traditional Pd(0)-catalyzed allylic substitutions. acs.org

In the context of the carboxy-Pictet-Spengler reaction for the synthesis of 1-aryl isochroman-3-ones, a plausible mechanism has been proposed and is often supported by computational analysis of the key intermediates and transition states. researchgate.net DFT calculations can also provide insights into the enantioselectivity of catalytic reactions, such as the oxa-Pictet-Spengler reaction, by modeling the interactions between the substrate, catalyst, and reagents in the transition state. researchgate.net

In Silico Approaches for Isochroman Derivative Design

The principles of computational chemistry are increasingly being applied to the rational design of novel isochroman derivatives with specific biological activities. vanderbilt.edu These in silico approaches can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success.

Structure-based drug design, which relies on the three-dimensional structure of a biological target, is a common strategy. Molecular docking, as mentioned earlier, is a key tool in this approach. For instance, the design of isochroman-fused coumarins as antifungal agents was guided by their in silico binding affinity for the target enzyme CYP51. sorbonne-universite.frresearchgate.net

Ligand-based drug design is employed when the structure of the target is unknown. This approach involves building a pharmacophore model based on a set of known active compounds. This model defines the essential structural features required for biological activity. Subsequent virtual screening of compound libraries against the pharmacophore model can identify new potential lead compounds.

In the development of novel acetylcholinesterase inhibitors, molecular modeling was used to design isothiochromanone derivatives. researchgate.net These studies not only predicted the binding affinity but also provided insights into the structure-activity relationships, guiding the synthesis of more potent and selective inhibitors. researchgate.net Similarly, in silico studies have been used to investigate the DNA binding potential of isochroman phytochemicals, correlating computational results with experimental data. researchgate.net The design of isochroman analogs of known drugs, such as the retinoid-X-receptor (RXR) agonist bexarotene, has also been guided by molecular modeling to predict their binding affinity and potential for improved therapeutic profiles. mdpi.com

Structure Activity Relationships Sar and Mechanistic Investigations of Isochroman Derivatives

Correlating Structural Modifications with Chemical Behavior and Molecular Recognition

The chemical behavior and molecular recognition of isochroman (B46142) derivatives are intricately linked to their structural features. Modifications to the isochroman scaffold, as well as the nature and position of substituents, can profoundly influence their reactivity and interactions with biological targets.

Research into the synthesis of various substituted isochromans has been ongoing for decades, with a significant focus on creating derivatives that mimic naturally occurring bioactive compounds. dtic.mil Early work involved developing new synthetic routes to produce a range of isochromans with different substitution patterns to evaluate their biological potential. dtic.mil For instance, the synthesis of isochroman-4-ols and isochroman-3-ols serves as a model for naturally occurring benzo[g]isochromanols. researchgate.net The key steps in these syntheses, such as oxidative mercury-mediated ring closure or ozonolysis, highlight the chemical strategies employed to introduce specific functionalities. researchgate.net

More recent synthetic methodologies have expanded the toolkit for creating diverse isochroman derivatives. The oxa-Pictet-Spengler reaction, a key method for constructing the isochroman motif, has been refined to broaden its scope. nih.gov A notable advancement is the use of epoxides as aldehyde surrogates in hexafluoroisopropanol (HFIP), which allows for the synthesis of isochromans with greater functional group diversity and at a faster rate. nih.gov This method enables the functionalization of all positions of the isochroman scaffold, which is crucial for detailed structure-activity relationship (SAR) studies. nih.gov

The following table summarizes the impact of different synthetic approaches on the accessible structural diversity of isochroman derivatives:

Synthetic Method Key Features Impact on Structural Diversity Reference
Classical SynthesisDevelopment of fundamental routes to isochroman cores.Provided access to a foundational set of substituted isochromans for initial biological screening. dtic.mil
Oxidative Mercury-Mediated Ring Closure / OzonolysisTargeted synthesis of isochroman-3-ols and -4-ols.Enabled the creation of specific models for naturally occurring isochromanols. researchgate.net
Oxa-Pictet-Spengler Reaction (Epoxide Variant)Use of epoxides as aldehyde surrogates in HFIP.Greatly expanded the scope of accessible isochroman derivatives, allowing functionalization at all positions. nih.gov
Palladium-Catalyzed Allylic C-H OxidationTolerates a wide range of electronic substituents on the aromatic ring.Facilitates the synthesis of isochromans with diverse electronic properties for SAR studies. acs.org

These synthetic advancements are pivotal for building libraries of isochroman derivatives, which are essential for correlating specific structural modifications with their resulting chemical behavior and molecular recognition patterns.

Influence of Phenyl and Hydroxyl Substituents on Molecular Interaction Profiles

The presence and positioning of phenyl and hydroxyl substituents on the isochroman framework are critical determinants of their molecular interaction profiles. These groups can participate in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which are fundamental to how these molecules interact with biological systems.

The hydroxyl group, particularly when positioned at C-8 as in 3-Phenylisochroman-8-ol, can act as both a hydrogen bond donor and acceptor. The reactivity and interaction potential of this hydroxyl group are influenced by other substituents on the molecule. rsc.org For instance, the acidity and hydrogen bonding capacity of a hydroxyl group on a phenylethyl alcohol derivative, a structural component of 3-phenylisochroman, are known to be affected by substituents on the phenyl ring. rsc.org

Naturally occurring phenyldihydroisocoumarins, which share the core structure of 3-phenylisochroman, often feature hydroxyl and methoxy (B1213986) groups as common substituents. researchgate.net The specific arrangement of these groups dictates their biological activities, which range from anticancer to antimicrobial effects. researchgate.net This underscores the importance of the substitution pattern in defining the molecular interaction landscape.

In the context of drug design, the spatial relationship between hydroxyl groups and other features of the molecule is crucial for receptor binding. For example, in dopamine (B1211576) receptor ligands, the geometry of the pharmacophore is defined by the catechol function and the nitrogen atom, with specific distances and orientations being critical for affinity and selectivity. researchgate.net While this compound is not a dopamine ligand, this principle of a well-defined three-dimensional arrangement of interacting groups is broadly applicable.

The phenyl group at the 3-position of the isochroman ring primarily contributes to the molecule's hydrophobic character and can engage in π-stacking interactions with aromatic residues in a binding pocket. The interplay between the hydrophobic phenyl group and the hydrophilic hydroxyl group creates an amphipathic character, which can be advantageous for interacting with biological targets that have both hydrophobic and polar regions.

The following table outlines the potential molecular interactions mediated by the phenyl and hydroxyl substituents of this compound:

Substituent Position Potential Molecular Interactions Significance
Phenyl3Hydrophobic interactions, π-stackingContributes to binding affinity through non-polar interactions.
Hydroxyl8Hydrogen bond donor/acceptorEnables specific polar interactions with target molecules.

The combination and relative orientation of these substituents are therefore key to the specific molecular recognition profile of this compound and its derivatives.

Mechanistic Studies of Intramolecular and Intermolecular Processes

Understanding the mechanisms of reactions involving isochroman derivatives is essential for controlling their synthesis and predicting their behavior. Both intramolecular and intermolecular processes have been the subject of mechanistic investigations.

Intramolecular reactions are crucial for the synthesis of the isochroman ring itself. The oxa-Pictet-Spengler reaction, for example, proceeds through an intramolecular cyclization mechanism. nih.gov A variant of this reaction using epoxides as aldehyde surrogates involves an initial Meinwald rearrangement to generate an unstable aldehyde in situ, which then readily undergoes the cyclization. nih.gov This highlights how understanding the mechanism can lead to the development of more efficient synthetic routes.

Mechanistic studies have also shed light on the reactivity of the isochroman ring. For instance, the formation of 3,4-dehydroisochroman occurs through the spontaneous loss of HBr from an unstable 3- or 4-bromoisochroman intermediate. dtic.mil The instability of this intermediate makes its direct characterization challenging, demonstrating the need for indirect methods to probe reaction mechanisms. dtic.mil

Intermolecular reactions of isochromans have also been studied. For example, the electrochemical cross-dehydrogenative coupling of isochroman with unactivated ketones provides a method for introducing substituents at the α-position. organic-chemistry.org This reaction proceeds under mild conditions and offers high atom economy. organic-chemistry.org

In the context of structure-activity relationship studies, understanding the mechanism of action of bioactive molecules is a key goal. For phenothiazines, which are structurally related to certain isochroman derivatives in their tricyclic nature, mechanistic studies have revealed different modes of inhibition for protein kinase C. nih.gov Some derivatives act as competitive inhibitors with respect to ATP or phosphatidylserine, while others exhibit noncompetitive or mixed-type inhibition. nih.gov These differences in mechanism are directly related to the structural features of the molecules. nih.gov

Mechanistic investigations into C-H functionalization reactions have also provided valuable insights. For example, studies on the intramolecular trifluoromethoxylation of arenes have shown that the process can involve radical intermediates and the formation of short-lived ion pairs. nih.gov The isolation of side products from these reactions can provide evidence for the proposed mechanistic pathways. nih.gov

The following table provides examples of mechanistic insights into reactions involving isochroman derivatives:

Process Type Reaction Mechanistic Insight Reference
IntramolecularOxa-Pictet-Spengler ReactionIn situ generation of an aldehyde via Meinwald rearrangement followed by cyclization. nih.gov
IntramolecularFormation of 3,4-dehydroisochromanSpontaneous elimination of HBr from an unstable bromo-isochroman intermediate. dtic.mil
IntermolecularElectrochemical Coupling with KetonesCross-dehydrogenative coupling to form α-substituted isochromans. organic-chemistry.org
Inhibition MechanismProtein Kinase C Inhibition by PhenothiazinesCompetitive, noncompetitive, or mixed-type inhibition depending on the specific derivative's structure. nih.gov

These mechanistic studies are fundamental to the rational design of new isochroman derivatives with desired chemical and biological properties.

Role of the Isochroman Scaffold in Modulating Chemical Reactivity

The oxa-Pictet-Spengler reaction, a cornerstone for isochroman synthesis, is particularly efficient with benzaldehyde (B42025) derivatives because they cannot enolize and they generate relatively stable oxonium intermediates during the reaction mechanism. nih.gov This highlights how the inherent electronic properties of the building blocks that form the isochroman scaffold are key to the success of the synthesis.

The development of new synthetic methods is often aimed at expanding the scope of reactions that can be performed on the isochroman scaffold. For instance, the use of hexafluoroisopropanol (HFIP) as a solvent has been shown to promote reactions that were previously challenging, such as those involving ketones and aliphatic aldehydes as electrophiles in the oxa-Pictet-Spengler reaction. nih.gov This demonstrates that the reactivity of the system can be tuned by the reaction conditions, which in turn allows for the creation of a wider range of functionalized isochroman scaffolds.

The isochroman ring can also influence the stereochemical outcome of reactions. For example, selenium-mediated strategies for the synthesis of substituted isochromans can proceed with high stereoselectivity. researchgate.net The ring closure step in these reactions is often highly controlled, leading to specific diastereomers.

Furthermore, the isochroman scaffold can be derivatized in a modular fashion, allowing for the systematic exploration of chemical space. nih.gov The ability to functionalize all positions of the isochroman ring opens up possibilities for creating libraries of compounds with fine-tuned properties. nih.gov The stability of the isochroman ring under various reaction conditions also makes it a robust template for further chemical modifications.

The following table summarizes the roles of the isochroman scaffold in chemical reactivity:

Aspect of the Scaffold Role in Modulating Reactivity Example Reference
Electronic Nature Facilitates key synthetic transformations.The stability of oxonium intermediates in the oxa-Pictet-Spengler reaction. nih.gov
Conformational Rigidity Influences stereochemical outcomes of reactions.Stereoselective synthesis of substituted isochromans via selenium-mediated cyclization. researchgate.net
Structural Modularity Serves as a template for diverse functionalization.Facile synthesis of drug analogues by derivatizing the isochroman core. nih.gov
Chemical Stability Allows for a wide range of subsequent chemical transformations.Further derivatization of the isochroman product in the same pot after its initial formation. nih.gov

Non Biological Applications and Material Science Perspectives of Isochroman Scaffolds

Applications in Materials Chemistry

The unique structural and electronic properties of the isochroman (B46142) framework make it a candidate for investigation in materials chemistry. The rigid bicyclic system, combined with the potential for extensive functionalization on both the aromatic and pyran rings, allows for the fine-tuning of photophysical and electronic characteristics.

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly fluorescent molecules are induced to emit intensely upon aggregation in poor solvents or in the solid state. nih.govnih.gov This effect is the opposite of the common aggregation-caused quenching (ACQ) observed in many traditional dyes. The underlying mechanism of AIE is attributed to the restriction of intramolecular motion (RIM), including rotations and vibrations, in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative channel, leading to enhanced fluorescence. nih.govnih.gov AIE luminogens (AIEgens) have found applications in fields such as chemical sensing, bio-imaging, and optoelectronic devices. nih.govsciengine.com

Molecules exhibiting AIE are often characterized by propeller-shaped structures, such as the archetypal tetraphenylethene (TPE), which undergo active intramolecular rotations in solution, quenching fluorescence. nih.govrsc.org While AIE has been explored in a wide variety of molecular architectures, including natural products like flavonoids and alkaloids, the investigation of the isochroman scaffold, and specifically 3-Phenylisochroman-8-ol, as a primary AIEgen is not extensively documented in the reviewed scientific literature. The potential for the phenyl group at the C3 position to act as a molecular rotor could theoretically impart AIE characteristics, but specific studies confirming this for this compound are not prominent.

Integration into Advanced Material Scaffolds and Polymeric Systems

The incorporation of rigid heterocyclic scaffolds into polymers is a known strategy for modifying the thermal, mechanical, and photophysical properties of materials. While the direct polymerization of this compound is not widely reported, the isochroman unit has been utilized in the context of advanced polymeric materials.

One notable application involves the use of isochroman as a substrate for oxidation reactions catalyzed by coordination polymers. Researchers have prepared mixed-addendum polyoxometalate-based coordination polymers that can synergistically catalyze the selective and additive-free oxidation of isochroman to isochromanone using molecular oxygen. researchgate.net In this system, the isochroman is not part of the polymer backbone but interacts with the catalytic material, highlighting a key application in green chemistry and materials-driven catalysis. researchgate.net

Furthermore, the general principles of polymer chemistry suggest that functionalized isochromans could be developed into monomers. For instance, the hydroxyl group in this compound or a vinyl group appended to the structure could serve as a handle for polymerization reactions, potentially leading to polymers with high thermal stability or specific optical properties derived from the rigid heterocyclic backbone.

Role as Chemical Precursors and Building Blocks in General Organic Synthesis

The most established non-biological application of the isochroman scaffold is its role as a versatile building block in organic synthesis. The isochroman nucleus serves as a valuable intermediate for the construction of more complex molecular architectures. researchgate.netresearchgate.net

A variety of synthetic methods have been developed to access the isochroman core. A prominent strategy is the oxa-Pictet–Spengler reaction, which involves the cyclization of β-arylethyl alcohols with aldehydes or ketones under acidic conditions. thieme-connect.comconicet.gov.ar This method allows for the synthesis of 1-substituted isochromans with diverse functionalities. Other synthetic routes include electrochemical cross-dehydrogenative coupling and transition-metal-free coupling reactions, which provide access to α-substituted isochromans. organic-chemistry.org

Once formed, the isochroman ring can be further modified. For example, direct C(sp³)–H bond activation at the C1 position allows for coupling with amines or amides, providing a metal-free method to synthesize C–N bonds and generate isochroman derivatives with potential applications in drug synthesis. rsc.org The isochroman framework is recognized as a structural analog of tetrahydroisoquinolines, and its derivatives are often used as intermediates for the synthesis of these and other nitrogen-containing heterocycles. researchgate.net

Table 1: Examples of Synthetic Reactions for Isochroman Derivatives

Starting Material(s) Key Reagents/Catalyst Product Type Reference
β-phenethyl alcohols, Aldehydes Bi(OTf)₃ or TfOH 1-Substituted isochromans conicet.gov.ar
Isochroman, Amides DDQ, Grignard reagents 1-Substituted isochromans organic-chemistry.org
Isochroman, Amines/Amides DTBP (oxidant) 1-Amino/Amido-isochromans rsc.org
2-Acylphenylacetates NaBH₄, H₂SO₄ 1-Substituted isochromans researchgate.net
3,5-Dihydroxy-4-methyl benzoic acid Multi-step synthesis 3,7-Dimethyl-6-hydroxy-8-methoxyisochroman google.com

Future Research Directions and Perspectives for 3 Phenylisochroman 8 Ol

Development of Novel, Sustainable, and Scalable Synthetic Routes

The synthesis of isochroman (B46142) derivatives has traditionally relied on methods like the oxa-Pictet–Spengler reaction. nih.gov However, future research will necessitate the development of more efficient, sustainable, and scalable methods for producing 3-Phenylisochroman-8-ol.

Key areas of development include:

Green Chemistry Approaches: Future synthetic strategies will likely focus on minimizing waste and avoiding hazardous reagents. This includes the use of biocatalysis, where enzymes could be engineered to produce the desired stereoisomer of this compound with high selectivity, reducing the need for chiral separation or asymmetric catalysts. nih.gov Another approach is the use of environmentally benign solvents and catalysts. A recent advancement in the oxa-Pictet–Spengler reaction utilizes hexafluoroisopropanol (HFIP) to promote the reaction between an epoxide (as an aldehyde surrogate) and a β-phenylethanol, which greatly expands the scope and accelerates the reaction rate under mild conditions. nih.gov

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling reactive intermediates, and straightforward scalability. springerprofessional.dedurham.ac.uk Implementing a flow chemistry process for the synthesis of this compound could lead to higher yields, cleaner reaction profiles, and the potential for automated, large-scale production. mdpi.comresearchgate.net This is particularly attractive for industrial applications where consistent quality and high throughput are required. researchgate.net

Catalyst Development: Research into novel catalysts, including more efficient transition-metal catalysts or metal-free organocatalysts, could lead to more direct and atom-economical synthetic routes. researchgate.net For instance, developing catalysts that enable direct C-H activation/oxidation pathways on simpler precursors could streamline the synthesis significantly. nih.gov

Table 1: Comparison of Future Synthetic Methodologies for this compound
MethodologyKey AdvantagesResearch FocusPotential Impact
BiocatalysisHigh stereoselectivity, mild reaction conditions, reduced environmental impact. nih.govEnzyme screening and engineering for specific substrate recognition and transformation.Access to enantiomerically pure this compound without chiral chromatography.
Flow ChemistryEnhanced safety, scalability, improved yield and purity, potential for automation. springerprofessional.demdpi.comReactor design, optimization of flow parameters (temperature, pressure, residence time), integration of in-line purification. durham.ac.ukresearchgate.netEfficient, cost-effective, and scalable production suitable for industrial manufacturing.
Advanced Oxa-Pictet–SpenglerBroader substrate scope, faster reaction times, use of stable epoxide precursors. nih.govExploring new activating solvents and catalysts, expanding the reaction to more complex precursors.A more versatile and robust method for creating a diverse library of 3-phenylisochroman derivatives.

Advancement in Real-Time Spectroscopic Characterization Techniques

Promising spectroscopic techniques include:

In-situ Fourier Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques can monitor the concentration of reactants, intermediates, and products in real-time without disturbing the reaction. mt.comyoutube.com This provides invaluable data for kinetic modeling and mechanism elucidation.

Near-Infrared (NIR) Spectroscopy: NIR is well-suited for monitoring reactions at a micromole scale and can be used in high-throughput experimentation to rapidly screen reaction conditions. acs.org

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: While technically more complex to implement, in-situ NMR provides detailed structural information about all species in the reaction mixture, offering unparalleled insight into reaction pathways and intermediate structures.

The application of these techniques will facilitate data-rich experimentation, allowing for the rapid optimization of reaction conditions to maximize yield and purity while ensuring process safety and robustness. europeanpharmaceuticalreview.comrsc.org

Table 2: Real-Time Spectroscopic Techniques for Monitoring Synthesis
TechniquePrincipleInformation GainedApplication in this compound Synthesis
In-situ FTIRMeasures absorption of infrared radiation by molecular vibrations. youtube.comConcentration profiles of key functional groups, reaction initiation, progression, and endpoint.Monitoring the consumption of carbonyl/epoxide and alcohol starting materials and the formation of the isochroman ether linkage.
Raman SpectroscopyMeasures inelastic scattering of monochromatic light.Complementary to FTIR, excellent for non-polar bonds and reactions in aqueous media.Tracking changes in aromatic ring substitutions and C-C bond formation.
NIR SpectroscopyMeasures overtones and combination bands of molecular vibrations. acs.orgQuantitative analysis of major components, suitable for process control.High-throughput screening of catalysts and solvent systems for the synthesis.

Integration of Machine Learning and Artificial Intelligence in Isochroman Research

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research by accelerating discovery and optimization. youtube.com For this compound, these computational tools offer several exciting future research avenues.

Key applications of AI and ML include:

Retrosynthesis Planning: AI-powered tools can analyze vast reaction databases to propose novel and efficient synthetic routes to this compound and its derivatives. arxiv.orgchemcopilot.com Transfer learning techniques are particularly promising for improving the prediction accuracy for specific reaction classes like heterocycle formation. chemrxiv.orgox.ac.ukacs.org

Reaction Optimization: ML algorithms, such as Bayesian optimization, can be used to efficiently explore the multi-dimensional space of reaction parameters (e.g., temperature, concentration, catalyst loading) to find the optimal conditions for yield and selectivity with a minimal number of experiments. beilstein-journals.orgpreprints.org

Predictive Modeling: Machine learning models can be trained to predict the spectroscopic properties (e.g., NMR chemical shifts) of novel isochroman derivatives. nih.govnih.govskku.edu This can aid in the rapid characterization of newly synthesized compounds and help distinguish between isomers. chemaxon.commestrelab.com

The integration of AI with automated robotic synthesis platforms could eventually lead to closed-loop systems where new derivatives are designed, synthesized, and tested autonomously. managen.ai

Table 3: Applications of AI and Machine Learning in this compound Research
AI/ML ApplicationDescriptionPotential Benefit
RetrosynthesisAlgorithms suggest synthetic pathways by deconstructing the target molecule. arxiv.orgchemcopilot.comDiscovery of non-intuitive, more efficient, or greener synthetic routes.
Reaction OptimizationModels predict reaction outcomes to guide the selection of optimal conditions. beilstein-journals.orgpreprints.orgFaster development of high-yield syntheses with fewer experiments, saving time and resources.
Spectral PredictionNeural networks predict NMR, IR, or mass spectra from a molecular structure. nih.govskku.eduAccelerated structural verification of new compounds and identification of unknown byproducts.

Exploration of Undiscovered Chemical Transformations

The this compound core offers multiple sites for chemical modification, and future research will undoubtedly uncover novel transformations to create a diverse range of derivatives.

Promising areas for exploration are:

C-H Bond Functionalization: Direct C(sp³)–H functionalization at the C1 position of the isochroman ring is a powerful strategy for introducing new substituents without the need for pre-functionalized starting materials. nih.govresearchgate.net Research into new catalytic systems (e.g., using palladium, copper, or iron) could enable the direct coupling of various nucleophiles at this position. nih.govnih.gov

Photocatalysis: Visible-light photocatalysis has emerged as a mild and powerful tool for generating reactive radical intermediates. nih.gov This could be applied to this compound to achieve novel C-C or C-heteroatom bond formations, potentially at positions that are unreactive under traditional thermal conditions. mdpi.com

Electrochemical Synthesis: Electrochemical methods offer a reagent-free and sustainable way to perform oxidative C-H functionalization. organic-chemistry.org Exploring electrochemical cross-dehydrogenative coupling reactions could allow for the direct linkage of this compound with a wide range of partners. researchgate.net

These advanced methodologies will enable late-stage functionalization, allowing for the rapid diversification of the core structure to explore structure-activity relationships for various applications.

Table 4: Potential Novel Chemical Transformations for this compound
TransformationMethodologyTarget PositionPotential Products
C-H Alkylation/ArylationTransition-metal catalysis (e.g., Pd, Cu, Fe). nih.govnih.govC1 position of the isochroman ring.1-Alkyl or 1-Aryl-3-phenylisochroman-8-ol derivatives.
Radical AdditionVisible-light photocatalysis. nih.govAromatic rings or benzylic positions.Derivatives with novel alkyl, acyl, or trifluoromethyl groups.
Phenolic CouplingElectrochemical oxidation. organic-chemistry.orgPhenolic ring (positions ortho/para to the -OH group).Dimeric structures or derivatives coupled with other phenols.

Design of Isochroman-Based Materials with Precisely Tunable Properties

Beyond its potential use in medicinal chemistry, the rigid, three-dimensional structure of the this compound scaffold makes it an attractive building block for novel organic materials. Future research could focus on incorporating this motif into polymers and other advanced materials.

Potential research directions include:

Stimuli-Responsive Polymers: The phenolic hydroxyl group and the aromatic rings provide handles for incorporating the isochroman unit into polymer backbones or as pendant groups. By integrating this compound into specifically designed polymer architectures, it may be possible to create "smart" materials that respond to external stimuli such as pH, temperature, or light. mdpi.comnih.govmdpi.com

Functional Scaffolds: In tissue engineering, stimuli-responsive scaffolds can be used to control stem cell behavior or for on-demand drug delivery. nih.govresearchgate.net Materials derived from this compound could be explored for the development of biocompatible and biodegradable scaffolds with tailored mechanical and chemical properties.

Organic Functional Materials: The specific electronic and conformational properties of the isochroman core could be exploited in the design of materials for applications in optics or electronics, where precise control over molecular arrangement and properties is critical.

This area represents a shift from the traditional focus on the biological activity of isochromans to exploring their potential as components in the next generation of advanced functional materials.

Table 5: Potential Isochroman-Based Materials and Their Properties
Material TypeDesign StrategyTunable PropertyPotential Application
Smart HydrogelsIncorporate isochroman units with pH-sensitive groups into a cross-linked polymer network.Swelling/shrinking in response to pH changes. mdpi.compH-triggered drug delivery systems.
Photo-responsive PolymersAttach photo-isomerizable groups (e.g., azobenzene) to the isochroman scaffold within a polymer.Reversible change in shape or polarity upon light irradiation. mdpi.comOptical data storage, light-controlled actuators.
Biodegradable ScaffoldsSynthesize polyesters or polycarbonates containing the isochroman unit via its hydroxyl group.Degradation rate, mechanical stiffness, cell adhesion. nih.govTissue engineering and regenerative medicine.

Q & A

Q. What experimental protocols are recommended for synthesizing 3-Phenylisochroman-8-ol?

Synthesis typically involves multi-step organic reactions, such as nucleophilic aromatic substitution or electrophilic addition, depending on precursor availability. Key steps include:

  • Protection of hydroxyl groups to avoid unwanted side reactions.
  • Coupling reactions (e.g., Friedel-Crafts alkylation) to introduce the phenyl group.
  • Deprotection and purification using column chromatography or recrystallization .
    Validate intermediates via NMR and mass spectrometry, adhering to NIST standards for spectral data verification .

Q. How should researchers design experiments to characterize the hydroxyl group reactivity of this compound?

  • Acidity analysis : Measure pKa using potentiometric titration or UV-Vis spectroscopy in varying pH buffers. Compare with phenol derivatives to assess electronic effects of the isochroman ring .
  • Functional group reactivity : Perform derivatization (e.g., acetylation) followed by FT-IR or HPLC to confirm hydroxyl participation in reactions .

Q. What are the best practices for sample preparation in stability studies of this compound?

  • Storage conditions : Use inert atmospheres (N₂/Ar) and amber vials to prevent oxidation.
  • Solvent selection : Avoid protic solvents (e.g., water) if the compound is moisture-sensitive.
  • Documentation : Record buffer composition, concentration, and preparation dates to ensure reproducibility .

Advanced Research Questions

Q. How can conflicting data on the biological activity of this compound be resolved?

  • Contradiction analysis : Use triangulation by cross-validating results from multiple assays (e.g., antimicrobial vs. cytotoxicity assays).
  • Dose-response curves : Ensure linearity across concentrations to rule out non-specific effects.
  • Meta-analysis : Compare methodologies from independent studies (e.g., cell lines, exposure times) to identify variables influencing outcomes .

Q. What advanced analytical techniques are required for metabolite profiling of this compound in vivo?

  • LC-MS/MS : Quantify metabolites in plasma/urine with high sensitivity. Validate using isotopically labeled standards.
  • Structural elucidation : Employ high-resolution mass spectrometry (HRMS) and 2D NMR for unknown metabolites.
  • Inclusion criteria : Follow Phenol-Explorer guidelines (e.g., in vivo studies, disease-free subjects, unambiguous metabolite identification) .

Q. How can researchers address ethical and data-sharing challenges in studies involving human subjects?

  • De-identification : Apply de facto anonymization (e.g., removing indirect identifiers like occupation) while retaining scientific utility.
  • Compliance : Align with GDPR/IRB protocols for open-data repositories. Use controlled-access platforms for sensitive data .

Methodological Challenges and Solutions

Q. How to optimize synthetic yields of this compound while minimizing byproducts?

  • Reaction monitoring : Use TLC or in-situ FT-IR to track progress.
  • Catalyst screening : Test Lewis acids (e.g., AlCl₃) or organocatalysts for regioselectivity.
  • Byproduct analysis : Characterize impurities via GC-MS and adjust stoichiometry/reactant purity accordingly .

Q. What statistical approaches are suitable for analyzing dose-dependent effects in pharmacological studies?

  • Non-linear regression : Fit data to Hill or Logit models for EC₅₀/IC₅₀ determination.
  • ANOVA with post-hoc tests : Compare treatment groups while controlling for false positives.
  • Power analysis : Predefine sample sizes to ensure statistical robustness .

Data Validation and Reproducibility

Q. How to ensure reproducibility in spectroscopic data for this compound?

  • Reference standards : Cross-check NMR/IR spectra with NIST databases.
  • Interlaboratory validation : Share raw data (e.g., FID files) via platforms like Zenodo .

Q. What steps mitigate bias in biological activity assessments?

  • Blinded experiments : Separate compound preparation and assay execution teams.
  • Positive/negative controls : Include known inhibitors/agonists in each assay batch.
  • Peer review : Publish full protocols in supplementary materials for transparency .

Q. Tables

Q. Table 1. Analytical Techniques for Metabolite Identification

TechniqueApplicationValidation Criteria
LC-MS/MSQuantificationLinear range (R² > 0.99), LOD/LOQ
HRMSStructural IDMass accuracy < 5 ppm
²H-NMRStereochemistrySignal-to-noise > 10:1
Adapted from Phenol-Explorer guidelines .

Q. Table 2. Common Byproducts in Synthesis

ByproductSourceMitigation Strategy
Di-alkylated isomersOver-substitutionLower catalyst loading
Oxidation productsAir exposureUse degassed solvents
Based on NIST reaction optimization data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.